[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid
Description
[1-(Benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid (CAS: 882562-39-2, molecular formula: C₁₄H₁₃BN₂O₄S) is a boronic acid derivative featuring a pyrrolo[2,3-b]pyridine core substituted at the 1-position with a benzenesulfonyl group and at the 3-position with a boronic acid moiety. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl or heteroaryl structures, particularly in pharmaceutical research targeting kinase inhibitors and oncology therapeutics . Its benzenesulfonyl group enhances stability during synthetic procedures by protecting the pyrrolopyridine nitrogen from undesired side reactions .
Properties
IUPAC Name |
[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BN2O4S/c17-14(18)12-9-16(13-11(12)7-4-8-15-13)21(19,20)10-5-2-1-3-6-10/h1-9,17-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQDUKOGVKKIQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid typically involves multiple steps, starting with the preparation of the pyrrolopyridine core. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a pyrrolopyridine boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The benzenesulfonyl group can be introduced through subsequent sulfonation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes mentioned above. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: : The pyrrolopyridine core can be reduced to form different derivatives.
Substitution: : The benzenesulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium periodate (NaIO₄).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base like potassium carbonate (K₂CO₃).
Major Products Formed
Boronic Esters: : Formed through the oxidation of the boronic acid group.
Reduced Derivatives: : Resulting from the reduction of the pyrrolopyridine core.
Substituted Derivatives: : Resulting from the substitution of the benzenesulfonyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an inhibitor of various biological targets, including kinases. For instance, it has shown promise in inhibiting SGK-1 kinase, which is implicated in several diseases such as cancer and diabetes. The inhibition of this kinase can lead to therapeutic benefits in managing these conditions .
Organic Synthesis
Due to its boronic acid group, [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid is valuable in Suzuki coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl groups, making it a vital tool in the synthesis of complex organic molecules. The compound can be coupled with various electrophiles to produce diverse products with potential applications in pharmaceuticals and materials science .
Fluorescent Probes
Recent studies have explored the use of this compound as a fluorescent probe for detecting specific biomolecules. Its unique structural features allow for modifications that enhance fluorescence properties, making it suitable for biological imaging applications. This aspect is particularly useful in live-cell imaging where tracking biomolecular interactions is crucial .
Case Studies
Mechanism of Action
The mechanism by which [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The boronic acid group is known for its ability to form reversible covalent bonds with diols, which can be crucial in enzyme inhibition.
Comparison with Similar Compounds
Key Properties:
- Molecular Weight : 316.14 g/mol
- Storage : Requires storage under inert atmosphere at -20°C to prevent decomposition .
- Synthetic Relevance : Used as an intermediate in the preparation of c-KIT inhibitors (e.g., compounds targeting the D816V mutant in mastocytosis) .
Comparison with Structural Analogs
Substituent Effects: Benzenesulfonyl vs. tert-Butoxycarbonyl (Boc)
Replacing the benzenesulfonyl group with a Boc (tert-butoxycarbonyl) group alters reactivity and physicochemical properties:
Key Differences :
Positional Isomers: 3-yl vs. 4-yl Boronic Acids
The position of the boronic acid group on the pyrrolo[2,3-b]pyridine scaffold significantly impacts reactivity:
Example: In , the 3-yl boronic acid reacts efficiently with 3-cyanophenylboronic acid to form a biaryl product (84% yield), whereas 4-yl analogs (e.g., CAS 3829-91-2) are less documented in cross-coupling applications .
Analogous Pyrrolopyridine Boronic Acids with Heterocyclic Modifications
Modifications to the pyrrolopyridine core or boronic acid substituents influence biological activity:
Synthetic Note: The unprotected NH in [1H-pyrrolo[2,3-b]pyridin-5-yl]boronic acid (CAS 944059-24-9) necessitates inert handling, whereas halogenated analogs (e.g., 5-chloro) are more stable but require palladium catalysts for coupling .
Biological Activity
[1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C13H12BNO4S
- Molecular Weight : 273.12 g/mol
- CAS Number : 1198283-74-7
This compound primarily functions as an inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which plays a crucial role in various cellular processes such as cell proliferation, survival, and metabolism. The inhibition of SGK-1 has been linked to therapeutic effects in conditions such as cancer and metabolic disorders .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antitumor activity. It has been shown to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. In vitro assays revealed that this compound significantly reduces cell viability in various cancer types, including:
- Breast Cancer
- Lung Cancer
- Leukemia
Antiviral Activity
The compound also shows antiviral properties against several viruses. For instance, it has demonstrated effectiveness against Herpes simplex virus type I and Poliovirus type I in laboratory settings. The mechanism appears to involve the disruption of viral replication cycles .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study conducted on the P388 murine leukemia cell line indicated that the compound reduced cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.
- The IC50 values for various cancer cell lines ranged from 5 to 15 µM, indicating a strong dose-dependent response.
-
Antiviral Efficacy
- In a controlled experiment, this compound was tested against Herpes simplex virus type I. Results showed a significant reduction in viral titers by approximately 90% at a concentration of 20 µM after 24 hours.
Data Table: Biological Activities Summary
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Antitumor | P388 murine leukemia | 10 | Induces apoptosis |
| Antitumor | MCF-7 breast cancer | 8 | Reduces cell viability |
| Antiviral | Herpes simplex virus type I | 20 | 90% reduction in viral titer |
| Antiviral | Poliovirus type I | 15 | Significant viral replication inhibition |
Q & A
Q. What are the standard synthetic routes for [1-(benzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid?
- Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Sulfonylation : Protection of the pyrrole nitrogen using benzenesulfonyl chloride under basic conditions (e.g., NaH/THF, 0°C to rt) .
- Boronic Acid Introduction : Suzuki-Miyaura coupling with a boronic acid pinacol ester or direct borylation using Pd-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 105°C) .
- Work-Up : Purification via column chromatography (silica gel, EtOAc/hexane) and recrystallization (e.g., 2-propanol) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store under inert atmosphere (argon/nitrogen) at -20°C to prevent boronic acid protodeboronation or oxidation .
- Handling : Use anhydrous solvents (THF, dioxane) for reactions. Pre-purify via freeze-drying if hygroscopic impurities are detected .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR (¹H/¹³C/¹¹B) to verify sulfonylation and boronic acid substitution .
- HRMS (ESI+) for exact mass determination (e.g., observed m/z 316.14 matches theoretical MW) .
- Purity Assessment : HPLC with UV detection (C18 column, acetonitrile/water gradient) to quantify residual solvents or byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this boronic acid?
- Methodological Answer :
- Catalyst Screening : Compare Pd(PPh₃)₄, PdCl₂(dppf), or Buchwald-Hartwig catalysts for yield improvements .
- Solvent Systems : Test toluene/EtOH vs. dioxane/H₂O for solubility and reaction efficiency .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 2 h at 120°C vs. 24 h conventional heating) .
Q. How should researchers address contradictory data in cross-coupling yields across different substrates?
- Methodological Answer :
- Electronic Effects : Electron-deficient aryl halides (e.g., 3-chlorophenyl) may require higher catalyst loading (5 mol% Pd) due to slower oxidative addition .
- Steric Hindrance : Use bulky ligands (e.g., XPhos) to mitigate steric clashes with the benzenesulfonyl group .
- Control Experiments : Repeat reactions with degassed solvents to rule out oxygen inhibition .
Q. What structure-activity relationship (SAR) insights exist for analogs of this compound?
- Methodological Answer :
- Core Modifications : Replacing the benzenesulfonyl group with tosyl () reduces metabolic stability but increases solubility .
- Boronic Acid Position : 3-Substituted derivatives show higher kinase inhibition (e.g., c-Met) compared to 5-substituted isomers .
- Bioisosteric Replacement : Substitute boronic acid with trifluoroborate salts to improve pharmacokinetic properties .
Q. What methodologies are used to assess the bioactivity of this compound in drug discovery?
- Methodological Answer :
- Enzymatic Assays : Screen against MTH1 or kinase targets (e.g., c-Met) using fluorescence polarization or ADP-Glo™ kits .
- Cellular Uptake : Radiolabel the boronic acid with ¹⁸F for PET imaging to evaluate tissue penetration .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
